

Unveiling the Structural Landscape of Brominated Naphthyridines: A Comparative Analysis

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Compound of Interest

Compound Name: 3,8-Dibromo-1,6-naphthyridine

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Researchers, scientists, and drug development professionals often rely on precise structural data to inform their work. While the X-ray crystal structure of **3,8-Dibromo-1,6-naphthyridine** is not publicly available, this guide provides a comparative analysis of a closely related brominated naphthyridine derivative, N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide, for which crystallographic data has been published. This analysis serves as a valuable resource for understanding the structural implications of bromine substitution on the naphthyridine scaffold, a core motif in many biologically active compounds.

This guide presents a detailed examination of the crystal structure of a co-crystal of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide with pyrrolidine-2,5-dione.^{[1][2][3][4]} The data is presented in a structured format to facilitate comparison with other potential alternatives as their structures become available. A generalized experimental protocol for X-ray crystal structure determination is also provided to offer insight into the methodologies used to obtain such data.

Comparative Crystallographic Data

A summary of the key crystallographic data for the co-crystal of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide and pyrrolidine-2,5-dione is presented below. This table is designed to be expandable as crystallographic data for other relevant dibromonaphthyridine isomers become available.

Parameter	N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide · C ₄ H ₅ NO ₂
Chemical Formula	C ₁₇ H ₁₃ Br ₂ N ₃ O · C ₄ H ₅ NO ₂
Molecular Weight	472.15 g/mol [5]
Crystal System	Monoclinic
Space Group	P2 ₁ /n
Unit Cell Dimensions	a = 11.537(2) Å, b = 7.0093(14) Å, c = 11.632(2) Å
β = 106.57(3)°	
Volume	901.6(3) Å ³ [5]
Z	2[5]
Density (calculated)	1.738 Mg/m ³
Radiation type	Mo Kα
Temperature	293 K[5]
Key Structural Features	The naphthyridine derivative and the pyrrolidine-2,5-dione molecules exhibit crystallographic mirror-plane symmetry.[5] Intermolecular N—H···N, N—H···O, and C—H···O hydrogen bonds link the molecules into heterodimers. These dimers are further connected by weak C—Br···O interactions.[1][5]

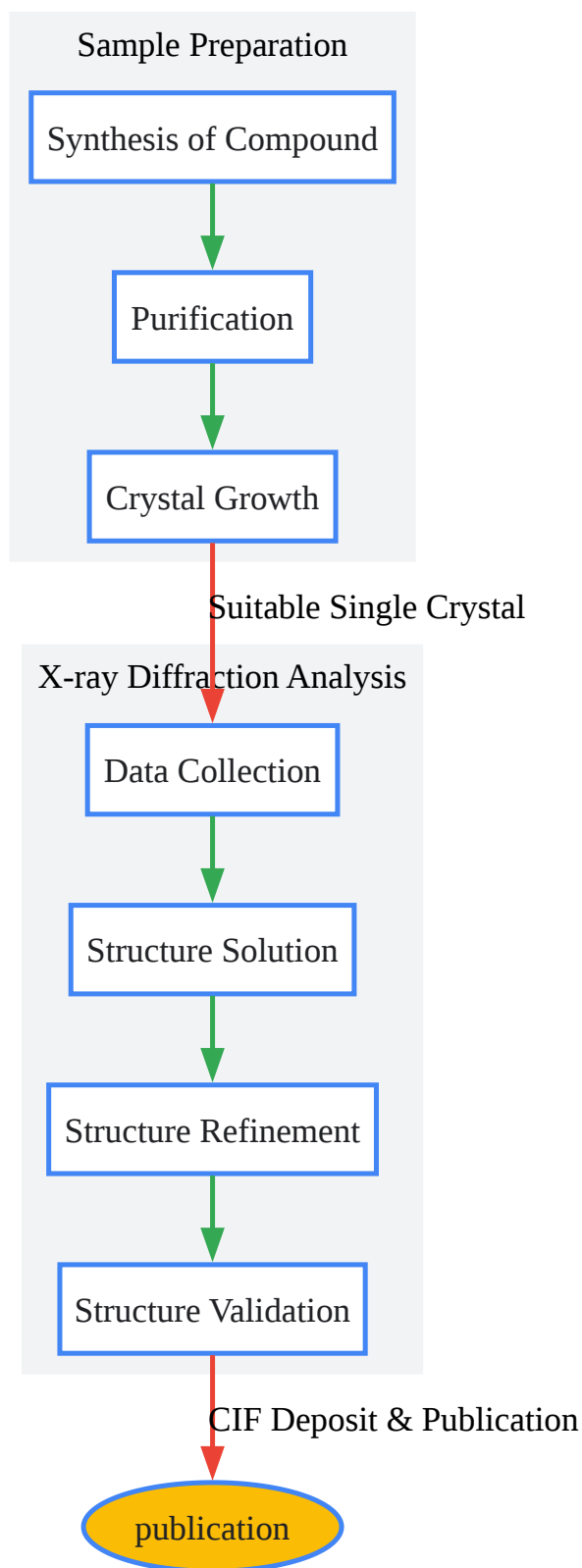
Experimental Protocol: A Generalized Approach to X-ray Crystal Structure Analysis

The determination of a crystal structure by X-ray diffraction is a multi-step process that involves crystal growth, data collection, structure solution, and refinement. Below is a generalized protocol that outlines the typical workflow for such an analysis.

- **Crystal Growth:** Single crystals of the compound of interest are grown from a suitable solvent or solvent mixture using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The quality of the crystal is paramount for obtaining high-resolution diffraction data.
- **Data Collection:** A suitable single crystal is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
- **Structure Solution:** The collected diffraction data (intensities and positions of the diffraction spots) are processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the asymmetric unit are then determined using direct methods or Patterson methods.
- **Structure Refinement:** The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
- **Structure Validation:** The final refined structure is validated using various crystallographic criteria to ensure its chemical and geometric reasonableness. The results are typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), and reported in a peer-reviewed publication.

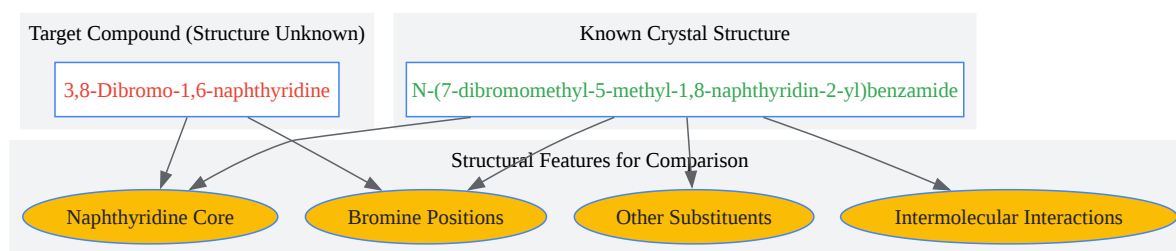
Visualizing the Workflow and Structural Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.



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A generalized workflow for X-ray crystal structure analysis.



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Logical relationship for structural comparison of brominated naphthyridines.

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